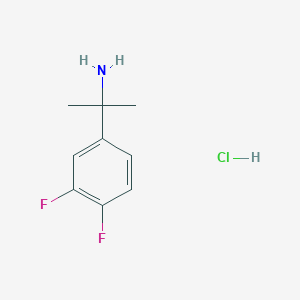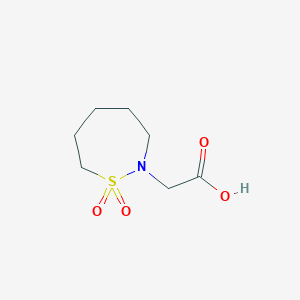
2-(3,4-Difluorophenyl)propan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Difluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2N and a molecular weight of 207.65 g/mol . It is a hydrochloride salt of 2-(3,4-difluorophenyl)propan-2-amine, which is characterized by the presence of two fluorine atoms on the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)propan-2-amine hydrochloride typically involves the reaction of 3,4-difluorobenzaldehyde with nitroethane to form 3,4-difluoro-β-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(3,4-difluorophenyl)propan-2-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Difluorophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols .
Aplicaciones Científicas De Investigación
2-(3,4-Difluorophenyl)propan-2-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Difluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluorophenyl)propan-2-amine hydrochloride: This compound has a similar structure but with only one fluorine atom on the phenyl ring.
2-(2,4-Difluorophenyl)propan-2-amine hydrochloride: This compound has fluorine atoms at different positions on the phenyl ring.
Uniqueness
2-(3,4-Difluorophenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This unique structure may result in distinct pharmacological and chemical properties compared to similar compounds .
Propiedades
IUPAC Name |
2-(3,4-difluorophenyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-9(2,12)6-3-4-7(10)8(11)5-6;/h3-5H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKPOSAGINGUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 2-(4-methoxyphenyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B7943967.png)
![(4-Amino-1,1-dioxothian-4-yl)-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7943986.png)
![Tert-butyl 4-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7943987.png)
![[4-(4-Methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride](/img/structure/B7943992.png)
![7-Amino-5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7943996.png)
![7-Amino-5-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7943999.png)
![7-Amino-5-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944009.png)
![Methyl 4-(7-amino-6-cyano-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)benzoate](/img/structure/B7944016.png)
![7-Amino-1,3-dimethyl-5-[4-(2-methylpropyl)phenyl]-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944026.png)
![7-Amino-1,3-dimethyl-2,4-dioxo-5-(2,4,5-trimethylphenyl)pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944031.png)
![7-Amino-5-(2-hydroxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944037.png)
![Tert-butyl 2-methyl-5-(pyrrolidine-1-carbonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7944058.png)

![[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid](/img/structure/B7944069.png)
